

Comparative Analysis of Jasmoside Content in Jasminum Species: A Guide for Researchers

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Compound of Interest

Compound Name: *Jasmoside*

Cat. No.: *B15590970*

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This publication provides a comparative overview of **Jasmoside** content in various *Jasminum* species, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available phytochemical data and presents detailed experimental protocols relevant to the extraction and quantification of **Jasmoside**, a notable secoiridoid glucoside.

Quantitative Data Summary

While comprehensive comparative studies quantifying **Jasmoside** across a wide range of *Jasminum* species are limited in the currently available literature, phytochemical screenings have confirmed its presence in specific species. The following table summarizes the known distribution of **Jasmoside** and related compounds in several prominent *Jasminum* species. It is important to note that the absence of **Jasmoside** in this table for a particular species does not confirm its non-existence, but rather reflects a lack of specific investigation in the reviewed literature.

Species	Jasmoside Presence	Other Relevant Secoiridoids and Phytochemicals
Jasminum mesnyi	Present[1][2][3]	Jasminin, Jasmesoside, 9-hydroxyjasmesoside, Oleuropein, Sambacoside[1][2]
Jasminum multiflorum	Present[4]	Multifloroside, Jusmultiside, Multiflorin, 10-hydroxyoleuropein[1]
Jasminum grandiflorum	Not explicitly reported	Demethyl-2"- epifraxamoside, 2"-epifraxamoside, Jasminanhydride[5]
Jasminum officinale	Not explicitly reported	Secoiridoid glucosides, Loganin, Aucubin[5]
Jasminum sambac	Not explicitly reported	Iridoidal glycosides, Oleanolic acid, Daucosterol, Hesperidin[5]

Experimental Protocols

The following is a representative protocol for the extraction and quantification of jasmonates from plant tissue, which can be adapted for **Jasmoside** analysis. This protocol is based on established methods for similar compounds.[6][7][8][9]

Jasmoside Extraction from Jasminum Plant Material

This protocol details a robust method for extracting jasmonates from plant tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

- Fresh Jasminum plant tissue (e.g., leaves, flowers)
- Liquid nitrogen

- Mortar and pestle, pre-chilled
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Refrigerated centrifuge
- Solid-Phase Extraction (SPE) C18 cartridges
- Extraction Solvent: 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water
- SPE Wash Solution: 1% AcOH in ultrapure water
- SPE Elution Solution: 80% Acetonitrile (ACN) with 1% AcOH
- Reconstitution Solvent: 1% AcOH in water (to match the initial mobile phase of the LC-MS/MS method)
- Internal Standards (ISTD): Deuterated standards (e.g., $^2\text{H}_6$ -JA) for accurate quantification.

Procedure:

- Sample Collection and Preparation:
 - Harvest approximately 100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Extraction:
 - Transfer the powdered tissue to a microcentrifuge tube.
 - Add 1 mL of ice-cold Extraction Solvent containing the internal standard.
 - Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.
 - Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
 - Carefully transfer the supernatant to a new tube.

- Solid-Phase Extraction (SPE) Purification:
 - Condition a C18 SPE cartridge by passing through the appropriate conditioning solutions as per the manufacturer's instructions.
 - Load the supernatant from the extraction step onto the conditioned cartridge.
 - Wash the cartridge with the SPE Wash Solution to remove interfering substances.
 - Elute the jasmonates from the cartridge using the SPE Elution Solution.
- Sample Concentration and Reconstitution:
 - Dry the eluate completely using a speed vacuum concentrator or a gentle stream of nitrogen.
 - Reconstitute the dried extract in a small volume (e.g., 100 μ L) of the Reconstitution Solvent.
 - Vortex to dissolve the sample and centrifuge to pellet any insoluble material.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

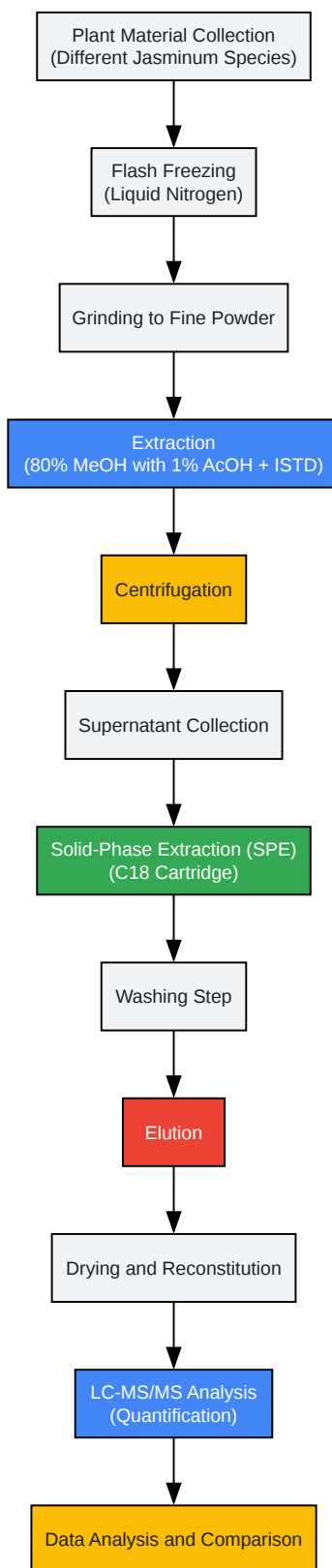
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective quantification. Specific precursor-to-product ion transitions for **Jasmoside** and the internal standard need to be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of **Jasmoside** content in different Jasminum species.

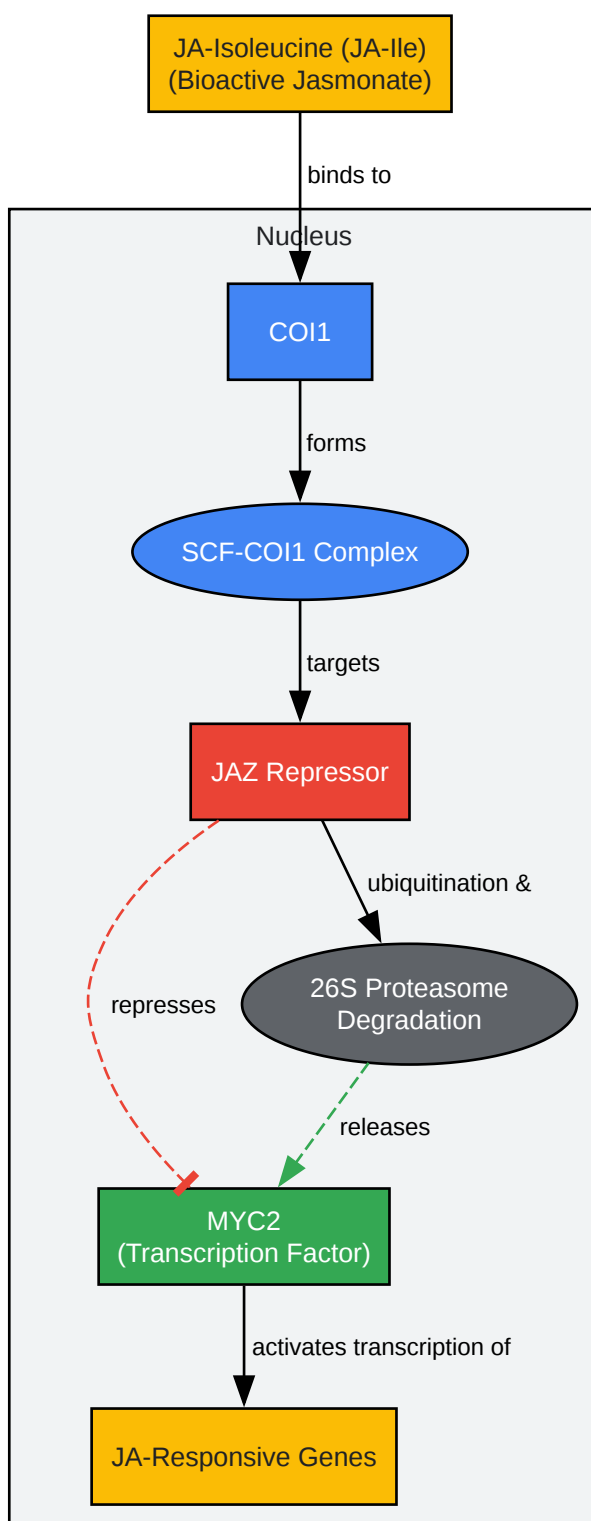


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Experimental Workflow for **Jasmoside** Analysis

Jasmonate Signaling Pathway

This diagram provides a simplified overview of the core components of the jasmonate signaling pathway in plants. Jasmonate (JA) is converted to its bioactive form, JA-Isoleucine (JA-Ile), which then triggers a signaling cascade leading to the expression of JA-responsive genes.^[10]^[11]^[12]^[13]



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Simplified Jasmonate Signaling Pathway

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